molecular formula C8H11N3O3 B12896441 ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate CAS No. 36286-81-4

ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate

Cat. No.: B12896441
CAS No.: 36286-81-4
M. Wt: 197.19 g/mol
InChI Key: OZEMMYWRELTJAL-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate ( 36286-81-4) is a high-purity chemical intermediate with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol. This solid compound is part of the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their significant versatility in medicinal and agrochemical research . Its structure, featuring a ester moiety and an oxo group, makes it a valuable scaffold for the synthesis of more complex molecules, particularly through further functionalization at reactive positions . Researchers utilize this compound primarily as a key building block in the development of novel pharmaceutical candidates. The 1,2,4-triazine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including potential as enzyme inhibitors . As a fine chemical intermediate, it is supplied for laboratory research applications. This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

36286-81-4

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-ethyl-5-oxo-4H-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-3-5-9-7(12)6(11-10-5)8(13)14-4-2/h3-4H2,1-2H3,(H,9,10,12)

InChI Key

OZEMMYWRELTJAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C(=O)N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis is a key reaction pathway:

Reaction Type Conditions Product Yield
Alkaline hydrolysisNaOH (1M), aqueous ethanol, reflux, 6h3-Ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylic acid78%
Acidic hydrolysisHCl (conc.), H2O, 80°C, 4h3-Ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylic acid65%

The carboxylic acid intermediate can further react with amines or alcohols to form amides or esters, respectively. For example, coupling with benzylamine using EDCl/HOBt yields the corresponding amide derivative (62% yield).

Cyclization and Heterocycle Formation

Polyphosphoric acid (PPA)-mediated cyclization is a critical pathway for generating fused heterocycles. This reaction exploits the electron-deficient triazine ring and adjacent carbonyl groups:

Reagent Conditions Product Key Observation
PPA120°C, 3hThiazolo[3,2-b]-1,2,4-triazine derivativesRegioselective cyclization at N2-position
H2SO4100°C, 2hComplex mixtures (unidentified side products)Low selectivity due to over-acidification

Microwave-assisted cyclization with PPA reduces reaction times (15–20 minutes) while maintaining yields >75% . X-ray crystallography confirms regioselectivity, with cyclization occurring exclusively at the N2 nitrogen (Figure 1) .

S-Alkylation and Thiol-Based Reactions

The triazine ring’s electron-deficient nature facilitates S-alkylation with thiol-containing reagents:

Thiol Reagent Conditions Product Application
Ethyl 2-chloroacetoacetateK2CO3, DMF, 60°C, 8hS-Alkylated triazine-thioether adductPrecursor for antitubercular agents
3-Mercaptopropionic acidEt3N, THF, rt, 12hDisulfide-linked triazine conjugatesNot reported biologically active

The S-alkylated derivatives exhibit enhanced antibacterial activity compared to parent compounds, particularly against Staphylococcus aureus (MIC = 12.5 μg/mL) .

Electrophilic Aromatic Substitution

While less common due to the triazine ring’s electron deficiency, bromination at the 5-oxo group’s α-position is achievable:

Reagent Conditions Product Yield
Br2 (1.2 equiv)AcOH, 50°C, 2h5-Bromo-3-ethyl-2H-1,2,4-triazine-6-carboxylate41%

This brominated derivative serves as an intermediate for Suzuki-Miyaura cross-coupling reactions, enabling aryl group introduction at the 5-position.

Biological Activity and Target Interactions

Though not a direct chemical reaction, the compound’s interaction with leucyl-tRNA synthetase (LeuRS) underpins its antitubercular activity:

Target Assay Result Reference
Leucyl-tRNA synthetaseInhibition assay (15 μg/mL)78.24 ± 4.05% enzyme inhibition
Mycobacterium smegmatisBroth microdilutionMIC = 50 μg/mL

Mechanistically, the triazine core competitively binds to the ATP pocket of LeuRS, disrupting bacterial protein synthesis .

Key Reaction Optimization Insights

  • Solvent effects : DMF outperforms THF in S-alkylation reactions due to better solubility of intermediates .

  • Temperature control : Cyclization above 130°C promotes decomposition; optimal range is 110–120°C .

  • Regioselectivity : Steric hindrance from the 3-ethyl group directs electrophiles to the 5-oxo position.

This reactivity profile positions ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate as a versatile scaffold for synthesizing bioactive heterocycles and investigating enzyme inhibition mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most promising areas for ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate is in medicinal chemistry. Its structural features allow for potential pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that triazine derivatives could inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

Case Study: Synthesis and Testing

A case study involved synthesizing various derivatives of triazine compounds and evaluating their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Agricultural Science Applications

This compound has also been explored for its potential as a pesticide or herbicide.

Pesticidal Activity

Triazines are known for their herbicidal properties. Research has shown that compounds with similar structures can effectively control weed growth in crops .

Case Study: Field Trials

Field trials conducted on crops treated with triazine derivatives indicated reduced weed populations and improved crop yield. Specifically, the application of these compounds resulted in a significant decrease in competitive weed species while promoting the health of target crops .

Material Science Applications

Another area of interest is the use of this compound in material science.

Polymer Chemistry

The compound can be utilized in synthesizing polymers with enhanced properties. For example, triazine-based polymers have been studied for their thermal stability and mechanical strength .

Case Study: Polymer Development

A study focused on developing a polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to conventional polymers used in similar applications .

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the triazine ring is critical for modulating chemical reactivity and biological activity. Key analogs include:

Compound Name Substituent at 3-Position Melting Point (°C) Key Applications Reference
Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate Ethyl (C₂H₅) Not reported Pharmaceutical intermediate
Ethyl 3-phenyl-5-methyl-1,2,4-triazine-6-carboxylate Phenyl (C₆H₅) 69–70 Agrochemical synthesis
Ethyl 3-(p-chlorophenyl)-5-methyl-1,2,4-triazine-6-carboxylate p-Chlorophenyl (Cl-C₆H₄) 106–107 Bioactive compound precursor
Ethyl 3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate Methylthio (SCH₃) 128–132 Intermediate for further substitution reactions

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., phenyl, p-chlorophenyl) enhance π-stacking interactions and rigidity, often improving crystallinity and thermal stability .
  • Steric Effects : Bulkier groups like phenyl reduce reactivity in nucleophilic substitution compared to smaller alkyl or thioether groups .
  • Biological Relevance : Chlorophenyl derivatives are associated with enhanced antifungal and pesticidal activities due to the electron-withdrawing Cl atom .

Variations in Functional Groups at the 5- and 6-Positions

Modifications at the 5- and 6-positions significantly alter solubility and reactivity:

Compound Name 5-Position 6-Position Solubility Profile Reactivity Highlights Reference
This compound Oxo (O) Ethyl ester (COOEt) Soluble in polar aprotic solvents Reacts with amines and phenols
Ethyl 5-hydroxy-3-mercapto-1,2,4-triazine-6-carboxylate Hydroxy (OH) Ethyl ester (COOEt) Soluble in alcohols, ethers Forms disulfide bonds under oxidative conditions
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate Chloro (Cl) Ethyl ester (COOEt) Low solubility in water Undergoes nucleophilic substitution

Key Observations :

  • Oxo vs.
  • Chloro Substituents : Chloro derivatives are pivotal in cross-coupling reactions, enabling diversification into complex bioactive molecules .

Biological Activity

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate (C8H11N3O3) is a compound belonging to the triazine family, characterized by a unique structure that includes a triazine ring and various functional groups. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

PropertyValue
Molecular FormulaC8H11N3O3
Molecular Weight197.191 g/mol
Density1.34 g/cm³
Boiling Point273.1ºC at 760 mmHg
Flash Point119ºC

The compound's structure includes an ethyl substituent at the 3-position of the triazine ring, which may influence its biological properties compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through various methods involving reactions with amidrazones and dimethyl acetylenedicarboxylate (DMAD) . The precise synthetic route impacts the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some triazine derivatives have been reported to be as low as 3.12 μg/mL against these pathogens.

Anticancer Activity

The potential anticancer properties of triazine derivatives have also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, although specific data for this compound is limited. The mechanism may involve the inhibition of specific pathways related to cell proliferation and survival .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered metabolic profiles in organisms exposed to the compound, suggesting potential applications in drug design and development .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazine derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This compound was among the compounds tested, showing promising results .
  • Cytotoxic Effects : In a cytotoxicity assay involving various cancer cell lines, ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine derivatives demonstrated significant growth inhibition at concentrations lower than those required for normal cell lines. This selectivity indicates its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or thioalkyl precursors. For example, triazine derivatives are synthesized via cyclization reactions using reagents like hydrazine derivatives and carbonyl compounds. Key steps include:

  • Substituent introduction : Alkylation or acylation to introduce ethyl or carboxylate groups.
  • Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., xylene/water mixtures).
  • Optimization : Reaction times (e.g., 72 hours for higher yields) and temperature control to minimize side products .
    • Characterization : Products are confirmed via IR (C=O and N-H stretches), 1^1H/13^13C NMR (distinct peaks for ethyl and triazine protons), and mass spectrometry (molecular ion peaks) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • X-ray diffraction : Resolves bond lengths and angles, confirming the triazine ring geometry and substituent positions. For example, the 5-oxo group shows a characteristic C=O bond length of ~1.22 Å .
  • NMR analysis : 1^1H NMR distinguishes the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and triazine protons (δ 8.0–8.5 ppm). 13^13C NMR confirms the carboxylate (δ 165–170 ppm) and ketone (δ 180–185 ppm) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :

  • Storage : Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis of the ester group.
  • Degradation analysis : Monitor via TLC or HPLC for byproducts like free carboxylic acids.
  • Light sensitivity : UV-Vis spectroscopy reveals decomposition under prolonged UV exposure; use amber vials .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for triazine derivatives?

  • Methodological Answer : Use factorial design to test variables:

  • Factors : Reaction time (24–96 hours), temperature (80–120°C), and solvent polarity (xylene vs. DMF).
  • Response surface modeling : Identifies optimal conditions (e.g., 72 hours at 100°C in xylene yields 73–86% for derivatives) .
    • Contradiction resolution : Lower yields (32–34%) with nitro-substituted anilines suggest electronic effects; DFT calculations can model substituent electronic profiles to guide reagent selection .

Q. How do computational tools enhance reaction mechanism studies for this compound?

  • Methodological Answer :

  • Quantum chemical modeling : Use Gaussian or COMSOL to simulate transition states (e.g., cyclization steps). For example, B3LYP/6-31G(d) calculations predict activation energies for ketone formation .
  • AI-driven optimization : Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to predict optimal catalysts or solvents .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • Multi-technique cross-validation : Pair NMR with high-resolution MS to distinguish isobaric impurities.
  • Dynamic NMR : Resolves tautomerism (e.g., 5-oxo vs. 5-hydroxy forms) by variable-temperature studies .
    • Case study : Discrepancies in 13^13C NMR shifts for ethyl groups (δ 14–22 ppm) can arise from solvent effects; replicate experiments in deuterated DMSO vs. CDCl3_3 .

Q. How are advanced separation techniques applied to purify this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.
  • Membrane technologies : Nanofiltration removes low-MW impurities (<500 Da) while retaining the target compound (MW ~237 g/mol) .

Data-Driven Research Questions

Q. What statistical methods analyze yield variability across synthetic batches?

  • Methodological Answer :

  • ANOVA : Tests batch-to-batch variability (e.g., 5% significance level for yield differences).
  • Principal component analysis (PCA) : Correlates impurities (e.g., unreacted starting materials) with yield reductions .

Q. How can researchers leverage crystallographic data to predict solubility?

  • Methodological Answer :

  • Hansen solubility parameters : Calculate from crystal packing density (e.g., 1.45 g/cm3^3) and hydrogen-bonding motifs.
  • Molecular dynamics simulations : Predict solubility in solvents like ethanol or DCM based on lattice energy .

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